Molecular structure and reactivity profile of 2-(Bromomethyl)-5-nitrobenzoic acid
Molecular structure and reactivity profile of 2-(Bromomethyl)-5-nitrobenzoic acid
An In-Depth Technical Guide to the Molecular Structure and Reactivity Profile of 2-(Bromomethyl)-5-nitrobenzoic acid
This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrobenzoic acid, a versatile trifunctional reagent for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular architecture, reactivity, and potential applications, offering field-proven insights into its utilization as a strategic building block.
Molecular Structure and Physicochemical Properties
2-(Bromomethyl)-5-nitrobenzoic acid is a crystalline solid that possesses a unique combination of functional groups, making it a highly valuable intermediate. The molecule incorporates a carboxylic acid, a strongly electron-withdrawing nitro group, and a reactive benzylic bromide on a benzene ring.
The spatial arrangement and electronic interplay of these groups dictate the compound's reactivity. The carboxylic acid and the nitro group are meta-disposed, while the bromomethyl group is ortho to the carboxylic acid. This substitution pattern significantly influences the electrophilicity of the benzylic carbon and the acidity of the carboxylic acid proton.
Table 1: Physicochemical and Spectroscopic Properties of 2-(Bromomethyl)-5-nitrobenzoic acid
| Property | Value | Source |
| CAS Number | 21626-93-7 | [1] |
| Molecular Formula | C₈H₆BrNO₄ | [1] |
| Molecular Weight | 260.04 g/mol | [1] |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not available. Predicted to be in the range of 150-180 °C. | Inferred from related compounds |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone), sparingly soluble in nonpolar solvents. | Inferred from related compounds |
| pKa | Predicted: < 3.0 (due to electron-withdrawing groups) | Inferred from related compounds |
Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid
While specific literature on the synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid is scarce, a reliable synthetic route can be devised based on well-established radical bromination reactions of substituted toluenes. The most plausible precursor is 2-methyl-5-nitrobenzoic acid. The benzylic methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.
The strong electron-withdrawing effect of the nitro group can decelerate the rate of radical formation at the benzylic position. Therefore, forcing conditions such as higher temperatures or prolonged reaction times may be necessary to achieve good conversion.[2]
Below is a detailed, self-validating protocol for the proposed synthesis.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic acid
Materials:
-
2-methyl-5-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous CCl₄ or CH₃CN.
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC for the disappearance of the starting material.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Purification: The filtrate is concentrated under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(Bromomethyl)-5-nitrobenzoic acid as a solid.
Caption: Synthetic workflow for 2-(Bromomethyl)-5-nitrobenzoic acid.
Reactivity Profile
The reactivity of 2-(Bromomethyl)-5-nitrobenzoic acid is governed by the interplay of its three functional groups.
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The Bromomethyl Group: The benzylic bromide is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack.[3] This moiety readily participates in both S(_N)1 and S(_N)2 reactions, serving as a potent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The presence of the ortho-nitro group can influence the solvolysis rates of the benzyl bromide.[4]
-
The Nitro Group: As a strong deactivating and meta-directing group, the nitro substituent renders the aromatic ring electron-deficient and less susceptible to electrophilic aromatic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although the positions are not ideally activated for this.
-
The Carboxylic Acid Group: This group exhibits typical reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is a more reactive intermediate for the formation of amides and esters.
Caption: Key reaction pathways of 2-(Bromomethyl)-5-nitrobenzoic acid.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - -COOH: Broad singlet, δ > 10 ppm (in DMSO-d₆) - Aromatic protons: Three protons in the aromatic region (δ 7.5-8.5 ppm), likely exhibiting complex splitting patterns due to their proximity and the influence of the substituents. - -CH₂Br: Singlet, δ ~4.5-5.0 ppm. |
| ¹³C NMR | - C=O: δ ~165-170 ppm - Aromatic carbons: Six distinct signals in the aromatic region (δ ~120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. - -CH₂Br: δ ~30-35 ppm. |
| IR (cm⁻¹) | - O-H (acid): Broad band, 3300-2500 cm⁻¹ - C=O (acid): Strong absorption, 1720-1680 cm⁻¹ - N-O (nitro): Two strong absorptions, ~1550-1500 cm⁻¹ (asymmetric) and ~1350-1300 cm⁻¹ (symmetric) - C-Br: 680-515 cm⁻¹ |
Applications in Organic Synthesis
2-(Bromomethyl)-5-nitrobenzoic acid is a prime candidate for the synthesis of complex heterocyclic structures, which are prevalent in medicinal chemistry.[5][6] Its trifunctional nature allows for sequential and regioselective reactions to build elaborate molecular scaffolds.
For example, the bromomethyl group can be used to alkylate a nucleophile, followed by intramolecular cyclization involving the carboxylic acid to form lactones or lactams. The nitro group can be reduced to an amine, which can then participate in further cyclization reactions to form various benzo-fused nitrogen heterocyles.[7]
Safety and Handling
Hazard Statement: Based on its functional groups, 2-(Bromomethyl)-5-nitrobenzoic acid is expected to be corrosive and a lachrymator. It can cause severe skin burns and eye damage.
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
-
Le, T. N., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 78(24), 12165–12172. [Link]
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Kevill, D. N., & Kim, C. B. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2993. [Link]
- Google Patents. (2018). Novel synthesis process of o-nitrobenzyl bromide.
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
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Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
- Google Patents. (2003).
-
ResearchGate. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. [Link]
-
ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Link]
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ResearchGate. Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. | Request PDF. [Link]
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ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. [Link]
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ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]
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Roy, S. (2025). "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents". [Link]
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Frontiers. Five-membered Heterocycles: Synthesis and Applications. [Link]
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Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]
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